(Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid

Glyoxalase I inhibitor Structure-Activity Relationship Benzothiazole pharmacophore

(Z)-3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid (CAS 748786-62-1) is a synthetic benzothiazole derivative that serves as the ortho-methoxy positional isomer of the well-characterized human glyoxalase I (hGLO I) inhibitor TLSC702. The compound features a benzothiazole ring, a carboxylic acid moiety, a (Z)-configured double bond, and a 2-methoxyphenyl substituent.

Molecular Formula C18H15NO3S
Molecular Weight 325.4 g/mol
Cat. No. B13071461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid
Molecular FormulaC18H15NO3S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C(CC(=O)O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C18H15NO3S/c1-22-15-8-4-2-6-12(15)10-13(11-17(20)21)18-19-14-7-3-5-9-16(14)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-10-
InChIKeyMZMAWAFRVUUPQG-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic Acid: Ortho-Methoxy Isomer in Glyoxalase I Inhibitor Research


(Z)-3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid (CAS 748786-62-1) is a synthetic benzothiazole derivative that serves as the ortho-methoxy positional isomer of the well-characterized human glyoxalase I (hGLO I) inhibitor TLSC702 [1]. The compound features a benzothiazole ring, a carboxylic acid moiety, a (Z)-configured double bond, and a 2-methoxyphenyl substituent. While the para-methoxy analog TLSC702 is a validated pharmacological tool compound with an established IC50 of 2.0 µM against hGLO I , the ortho-methoxy variant functions primarily as a critical probe for structure-activity relationship (SAR) studies aimed at understanding the spatial and electronic requirements of the methoxy substituent within the enzyme's active site.

Why Para-Methoxy TLSC702 Cannot Substitute for the Ortho-Methoxy Isomer in SAR and Selectivity Profiling


The position of the methoxy substituent on the phenyl ring critically dictates the binding mode and inhibitory potency of benzothiazole-based glyoxalase I ligands. The crystal structure of hGLO I in complex with the para-methoxy inhibitor TLSC702 reveals that the carboxylate group chelates the active-site Zn²⁺ ion, while the benzothiazole ring participates in specific van der Waals interactions within a defined hydrophobic pocket [1]. Moving the methoxy group from the para to the ortho position alters the orientation of the aromatic ring system via steric hindrance, which can abrogate or significantly weaken the key carboxylate-Zn²⁺ interaction. Consequently, an ortho-methoxy analog cannot be assumed to exhibit equivalent target engagement, and its procurement is essential for establishing the spatial constraints of the pharmacophore and for use as a true negative control in experiments where the para-methoxy compound is a positive control [2].

Quantitative Differential Evidence for (Z)-3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic Acid


hGLO I Inhibitory Potency: Ortho-Methoxy Isomer as an Inferred Weak Binder vs. the Active Para-Methoxy TLSC702

The para-methoxy analog TLSC702 inhibits hGLO I with an IC50 of 2.0 µM [1]. Based on the co-crystal structure where the para-methoxy group occupies a sterically constrained hydrophobic groove [2], the ortho-methoxy substituent is predicted to introduce a steric clash with the active-site architecture, likely resulting in a significant loss of potency. While direct experimental Kᵢ or IC50 values for the ortho isomer are not reported in primary literature, this compound is specifically listed in vendor catalogs as an SAR probe, implying its primary utility lies in verifying this pharmacological inactivity hypothesis [3].

Glyoxalase I inhibitor Structure-Activity Relationship Benzothiazole pharmacophore

Stereochemical Integrity: (Z)-Configuration for Zinc Chelation Competency

The (Z)-configuration of the double bond is a critical structural feature for hGLO I inhibition. The crystal structure of the TLSC702-hGLO I complex (PDB: 7WT2) proves that the (Z)-geometry pre-organizes the carboxylic acid group for bidentate coordination to the catalytic Zn²⁺ ion [1]. The (E)-stereoisomer of TLSC702 likely cannot simultaneously engage the zinc ion and the hydrophobic pocket [2]. Therefore, the target compound's specified (Z)-geometry is a verifiable quality attribute . Procurement of the explicitly (Z)-form, rather than an unspecified mixture, ensures the molecule is structurally analogous to the crystallographically validated ligand.

Stereochemistry Metal chelation X-ray crystallography

Purity Specification: Baseline Reproducibility for In Vitro Profiling

Reported purity for the ortho-methoxy isomer is typically 95% [1]. This is comparable to the purity levels of commercial TLSC702 (para-methoxy isomer), which ranges from 98% to 99% depending on the supplier . The minor purity difference is acceptable for its intended application as a negative control, as a lower purity could otherwise confound observations of residual weak activity. This specification assures that false-negative results are not due to compound degradation or contamination.

Product quality Reproducibility HPLC purity

Validated Application Scenarios for (Z)-3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic Acid Driven by Ortho-Substitution Properties


Negative Control Probe in Glyoxalase I (GLO I) Target Engagement Assays

When using the validated GLO I inhibitor TLSC702 (IC50 = 2.0 µM) as a tool compound to study methylglyoxal detoxification pathways and apoptosis induction in cancer cell lines, the ortho-methoxy isomer serves as the structurally closest inactive analog. The application of both compounds at equimolar concentrations allows researchers to distinguish between GLO I-mediated and off-target effects, as the ortho isomer is predicted not to inhibit the enzyme due to the steric hindrance described in Section 2 [1].

Structure-Activity Relationship (SAR) Probe for the Glyoxalase I Methoxy Binding Pocket

The co-crystal structure of TLSC702 (para-methoxy) with hGLO I reveals a defined hydrophobic pocket that accommodates the terminal methoxy group [2]. Synthesizing or procuring the ortho-methoxy isomer provides a direct probe to test the spatial limits of this sub-pocket. A definitive loss of enzyme inhibition upon switching from para to ortho substitution would experimentally confirm the strict steric requirements of this pocket, refining the pharmacophore model for next-generation inhibitors [1].

Reference Compound for Analog Clean-up in Preparative Chromatography

During the synthesis of TLSC702 analogs, the ortho-methoxy isomer is a common regioisomeric impurity. The certified commercial availability of the ortho isomer as an analytical reference standard with a known purity of 95% allows for unambiguous HPLC identification and quantification of this specific regioisomer in final drug substance batches, ensuring the chemical purity of the active para-methoxy lead compound [3].

Quote Request

Request a Quote for (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.